Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives It features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate, leading to the formation of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters. These esters can then react with various reagents such as (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit diverse biological activities and chemical properties.
Scientific Research Applications
Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrrolo[2,3-d]pyrimidine: Investigated for its anti-diabetic potential.
Uniqueness
Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate is unique due to its specific chiral center and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1 |
InChI Key |
PAEQNJZEZLYNSO-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN=C1)N |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.